molecular formula C16H19ClN4O B5427414 2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5427414
M. Wt: 318.80 g/mol
InChI Key: ZKYGMXGRRJVZBZ-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a 2-chloro group, a cycloheptyl group, and a 1,2,4-triazol-4-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the 2-chloro group, the cycloheptyl group, and the 1,2,4-triazol-4-yl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and cyclizations.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexyl-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2-chloro-N-cyclopentyl-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    2-chloro-N-cyclooctyl-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the cycloheptyl group, in particular, can influence the compound’s steric and electronic characteristics, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-15-9-13(21-10-18-19-11-21)7-8-14(15)16(22)20-12-5-3-1-2-4-6-12/h7-12H,1-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYGMXGRRJVZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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